molecular formula C4H9N3O3 B13847556 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester

2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester

Cat. No.: B13847556
M. Wt: 147.13 g/mol
InChI Key: ZSTHSCFVGSEXNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester involves the reaction of hydrazinecarboxylic acid with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may yield simpler hydrazine derivatives.

Scientific Research Applications

2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. It can also form hydrogen bonds and participate in coordination chemistry with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxylic Acid Methyl Ester: This compound has a similar structure but lacks the methylcarbamoyl group.

    Methyl Hydrazinecarboxylate: Another similar compound with slight structural differences.

Uniqueness

2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in various research applications .

Properties

Molecular Formula

C4H9N3O3

Molecular Weight

147.13 g/mol

IUPAC Name

methyl N-(methylcarbamoylamino)carbamate

InChI

InChI=1S/C4H9N3O3/c1-5-3(8)6-7-4(9)10-2/h1-2H3,(H,7,9)(H2,5,6,8)

InChI Key

ZSTHSCFVGSEXNL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NNC(=O)OC

Origin of Product

United States

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